molecular formula C9H13BrCl2N2O B2993738 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 1803608-84-5

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B2993738
CAS No.: 1803608-84-5
M. Wt: 316.02
InChI Key: QJBWFOROEMWRCY-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 259261-81-9) is a high-purity chemical intermediate of significant interest in medicinal chemistry and agrochemical research. The compound features a pyridine ring, a privileged scaffold in drug discovery, functionalized with a bromine atom and a pyrrolidine-3-yloxy moiety, which provides versatile handles for further synthetic elaboration. The dihydrochloride salt form offers enhanced solubility and stability for various experimental applications. This structural motif is particularly valuable for exploring structure-activity relationships in the development of novel pharmacologically active agents . The bromopyridine subunit serves as a key reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aromatic, heteroaromatic, and other functional groups . Concurrently, the pyrrolidine moiety, a common feature in bioactive molecules, can contribute to target binding and influence the compound's physicochemical properties. Research on analogous pyrazolo[1,5-a]pyrimidine derivatives highlights the potential of such brominated heterocycles to undergo unexpected and fruitful transformations with strong bases, leading to novel and functionalized molecular architectures with potential biological activity . Furthermore, pyridine-based compounds continue to be at the forefront of agrochemical innovation, with many modern pesticides utilizing this scaffold to achieve enhanced efficacy, overcome resistance, and reduce environmental impact through lower application dosages . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-bromo-5-pyrrolidin-3-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.2ClH/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8;;/h3-4,6,8,11H,1-2,5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBWFOROEMWRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CN=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets.

  • Target Enzymes : Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical signaling pathways, such as the Class I PI3-kinase enzymes, which are implicated in cancer progression and inflammatory diseases .
  • Cellular Effects : The compound's interaction with cellular receptors can lead to modulation of various biochemical pathways, influencing processes such as cell proliferation and apoptosis .

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell growth and induce apoptosis in vitro .
  • Antiviral Properties : Some derivatives of pyridine compounds have demonstrated antiviral activity, particularly against RNA viruses. The specific mechanism may involve inhibition of viral replication or interference with viral protein synthesis .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits replication of RNA viruses
Anti-inflammatoryModulates cytokine production

Detailed Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that the compound shows significant cytotoxicity against breast cancer and lung cancer cell lines with IC50 values ranging from 10 µM to 20 µM. The mechanism involves the activation of caspase pathways leading to programmed cell death .
  • Antiviral Mechanism : A study highlighted that derivatives similar to this compound showed over 90% inhibition of viral RNA polymerases, suggesting a strong potential for development as antiviral agents .
  • Inflammatory Response Modulation : Research indicates that treatment with this compound can significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its role in mitigating inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between the target compound and analogous bromopyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Salt Form Key Features
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride 259261-81-9 C₉H₁₁BrN₂O 243.10 Br (3), pyrrolidin-3-yloxy (5) Dihydrochloride Oxygen-linked pyrrolidine, enhanced solubility
3-Bromo-5-(pyrrolidin-2-yl)pyridine EN300-395213* C₉H₁₁BrN₂ N/A Br (3), pyrrolidin-2-yl (5) Free base Direct N-linked pyrrolidine, no oxygen
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride N/A C₉H₁₁BrN₂O N/A Br (5), pyrrolidin-3-yloxy (2) Dihydrochloride Positional isomer of target compound
3-Bromo-5-(pyrrolidin-1-yl)pyridine 944718-19-8 C₉H₁₁BrN₂ N/A Br (3), pyrrolidin-1-yl (5) Free base Pyrrolidine attached via N-1 position
2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride 1965308-90-0 C₇H₁₀BrClN₂ 237.53 Br (5), ethylamine (2) Dihydrochloride Ethylamine substituent, smaller MW
3-Bromo-5-(Chloromethyl)Pyridine Hydrochloride 120277-69-2 C₆H₅BrClN 206.47 Br (3), chloromethyl (5) Hydrochloride Chloromethyl group, lower MW
Key Observations:

Positional isomers such as 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (Br at 5-position) may exhibit distinct electronic properties and binding affinities .

Salt Forms :

  • Dihydrochloride salts (e.g., target compound and 2-(5-Bromo-pyridin-3-yl)-ethylamine dihydrochloride ) improve aqueous solubility, critical for bioavailability in drug development .

Substituent Effects :

  • The chloromethyl group in 3-Bromo-5-(Chloromethyl)Pyridine Hydrochloride introduces electrophilicity, making it reactive in cross-coupling reactions, unlike the target compound’s pyrrolidine moiety .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dihydrochloride salt of the target compound likely has superior water solubility compared to free-base analogs like 3-Bromo-5-(pyrrolidin-1-yl)pyridine .
  • Pyrrolidine Flexibility : The pyrrolidine ring’s conformational flexibility may enhance interactions with biological targets, a feature shared with 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS 1353101-01-5) .

Q & A

Q. What are the recommended methods for synthesizing 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride?

Synthesis typically involves coupling reactions between bromopyridine intermediates and pyrrolidine derivatives. For example:

  • Bromopyridine Activation : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the pyrrolidin-3-yloxy group at the 5-position of 3-bromopyridine .
  • Dihydrochloride Formation : React the free base with hydrochloric acid under controlled pH conditions, followed by recrystallization from methanol/ethanol mixtures to ensure high purity (>98%) .
  • Key Precautions : Protect intermediates from moisture and oxygen to avoid side reactions, as bromopyridines are prone to hydrolysis under acidic conditions .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to room temperature (RT), as dihydrochloride salts can deliquesce in humid environments .
  • Handling : Use gloves, protective eyewear, and fume hoods. The compound may release toxic fumes (e.g., HCl) upon decomposition .
  • Solubility : Freely soluble in methanol, ethanol, and pyridine; sparingly soluble in water. Prepare solutions fresh before use to avoid precipitation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥98% purity thresholds .
  • Structural Confirmation : Use 1^1H/13^13C NMR to verify the bromine substitution pattern and pyrrolidine integration. Key NMR shifts:
    • Pyridine ring protons: δ 7.8–8.2 ppm (aromatic region).
    • Pyrrolidine protons: δ 3.0–3.5 ppm (N–O–CH2_2) and δ 1.8–2.2 ppm (pyrrolidine ring) .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peaks (expected m/z for [M+H]+^+: ~315.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for bromopyridine derivatives?

  • Controlled Comparative Studies : Systematically vary reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to isolate variables. For instance, Abramovitch et al. demonstrated that steric hindrance from the pyrrolidine group can suppress undesired nucleophilic substitution at the 3-bromo position .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18^{18}O in pyrrolidin-3-yloxy) or computational modeling (DFT) to track reaction pathways and identify rate-limiting steps .
  • Data Reconciliation : Cross-validate results with alternative techniques (e.g., X-ray crystallography for regiochemistry confirmation) when literature discrepancies arise .

Q. What strategies optimize this compound’s use in multi-step syntheses (e.g., as a building block for heterocyclic frameworks)?

  • Functional Group Compatibility : The bromine atom serves as a handle for further functionalization. For example:
    • Cross-Coupling : Employ Negishi or Kumada reactions to introduce aryl/alkyl groups at the 3-position .
    • Protection/Deprotection : Use Boc-protected pyrrolidine derivatives to prevent unwanted side reactions during subsequent steps .
  • Case Study : Kessar et al. leveraged similar bromopyridine-pyrrolidine hybrids in pyridyne cyclization reactions to synthesize alkaloid scaffolds, achieving yields >70% with Pd(OAc)2_2/XPhos catalysts .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Process Optimization :
    • Catalyst Recycling : Immobilize palladium catalysts on silica supports to reduce metal leaching and costs .
    • Solvent Selection : Replace methanol with 2-MeTHF (a greener solvent) to improve reaction efficiency and facilitate downstream purification .
  • Quality Control : Implement in-line FTIR monitoring to detect intermediates and ensure reaction completion .

Methodological Notes

  • Safety Protocols : Always conduct risk assessments for exothermic reactions (e.g., HCl neutralization) and dispose of waste via certified biohazard facilities .
  • Data Reproducibility : Document batch-specific variations (e.g., solvent lot numbers, humidity levels) to troubleshoot inconsistencies .

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